4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol
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Overview
Description
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is an organic compound with a complex structure that includes a chlorinated phenyl group and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors in the body.
Medicine
Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or anticancer agent
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: A simpler compound with a chlorinated phenyl group, used in various industrial applications.
2,2,4-Trimethyl-1,2-dihydroquinoline: A related compound with a similar core structure but lacking the chlorophenyl group.
7-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar but without the chlorophenyl substitution.
Uniqueness
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. Its chlorophenyl group and tetrahydroquinoline core make it distinct from other related compounds, offering unique opportunities for research and application.
Properties
Molecular Formula |
C18H20ClNO |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinolin-7-ol |
InChI |
InChI=1S/C18H20ClNO/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(21)10-16(15)20-17/h4-10,20-21H,11H2,1-3H3 |
InChI Key |
SOSKUDCYRBPEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1)C=C(C=C2)O)(C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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